molecular formula C8H10N4 B1637832 1-(2-Imidazol-1-ylethyl)imidazole

1-(2-Imidazol-1-ylethyl)imidazole

Cat. No.: B1637832
M. Wt: 162.19 g/mol
InChI Key: YBXNRUYDSYXYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Imidazol-1-ylethyl)imidazole, also known as 1,1'-(1,2-ethanediyl)bis(1H-imidazole), is an organic compound with the molecular formula C8H10N4 and an average mass of 162.196 g/mol . It features two imidazole rings connected by an ethylene linker, a structure that places it in the category of bis-imidazole compounds which are of significant interest in medicinal and materials chemistry . In scientific research, imidazole-based molecular hybrids and conjugates are extensively investigated for their potent antibacterial properties, particularly as a strategy to overcome antibiotic resistance in serious infections . The imidazole ring is a critical pharmacophore, and its incorporation into hybrid structures is a recognized approach in drug discovery to enhance physiological activity and combat multi-drug resistant pathogens . Furthermore, the imidazole fragment significantly controls intermolecular and intramolecular events, making it a valuable scaffold in various chemical sciences . Its role as an N-donor ligand is crucial in coordination chemistry, with applications ranging from catalysis to the development of organic materials for sensing and electronic devices . The electronic characteristics of the imidazole ring, which can be influenced by substituents, make it a versatile building block for designing compounds with tailored properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)imidazole

InChI

InChI=1S/C8H10N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h1-4,7-8H,5-6H2

InChI Key

YBXNRUYDSYXYFU-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCN2C=CN=C2

Canonical SMILES

C1=CN(C=N1)CCN2C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to 1-(2-Imidazol-1-ylethyl)imidazole and its Analogs

One-Pot Reaction Strategies and Multicomponent Cyclocondensations

One-pot syntheses and multicomponent reactions (MCRs) offer efficient and atom-economical routes to complex molecules like bis-imidazoles from simple starting materials in a single operation. acs.org These methods are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. acs.org

A prevalent method for constructing the imidazole (B134444) core is the Debus-Radziszewski synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). researchgate.netwikipedia.org A modification of this reaction, where one equivalent of ammonia is substituted with a primary amine, allows for the synthesis of N-substituted imidazoles. researchgate.netwikipedia.org This approach can be adapted to synthesize symmetric imidazolium (B1220033) ionic liquids in a one-pot, on-water reaction, highlighting its versatility.

Another powerful MCR is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. pharmaguideline.com This reaction can be performed as a three-component reaction (vL-3CR) where an aldimine, generated in situ from an aldehyde and an amine, reacts with TosMIC to form the imidazole ring. pharmaguideline.com

While direct one-pot synthesis of this compound is not extensively documented, analogous bis-imidazole compounds have been synthesized using one-pot procedures. For instance, the synthesis of bis(1H-indazol-1-yl)methane has been achieved in a high-yielding, one-pot reaction catalyzed by 3d-metal salts, using dimethylsulfoxide as the methylene (B1212753) source. bohrium.comnih.govmdpi.com A similar strategy could conceptually be applied to synthesize the target molecule using a two-carbon linking agent. The reaction of methimazole (B1676384) with 1,2-dichloroethane (B1671644) to produce 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane further suggests that direct alkylation of imidazole with a 1,2-dihaloethane is a viable route. nih.gov

The following table summarizes representative one-pot and multicomponent reactions for the synthesis of imidazole and bis-imidazole derivatives.

Reaction NameReactantsProduct TypeKey Features
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/AmineSubstituted ImidazolesCommercially used, multicomponent reaction. researchgate.netwikipedia.org
Van Leusen Imidazole SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)Substituted ImidazolesCan be a three-component reaction with in situ imine formation. pharmaguideline.com
Metal-catalyzed Methane Bridge1H-Indazole, DMSO, 3d-Metal SaltBis(1H-indazol-1-yl)methaneHigh-yielding, one-pot synthesis of a bis-heterocycle. bohrium.comnih.govmdpi.com

Catalytic Systems in Imidazole Core Formation: Current Advances

The development of catalytic systems has significantly advanced the synthesis of the imidazole core, offering milder reaction conditions and improved efficiency.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability.

Metal Oxide Nanoparticles : Various metal oxide nanoparticles have been employed as efficient catalysts for imidazole synthesis. For example, copper oxide nanofibers have been used as a heterogeneous catalyst for the synthesis of 1,1'-carbonyldiimidazole (B1668759). nih.gov

Sulfated Zirconia : Sulfated zirconia (SZ) is a well-established solid superacid catalyst used in various organic transformations, including Friedel-Crafts alkylations. rsc.org Its high acidity and stability make it a promising candidate for catalyzing the condensation reactions involved in imidazole synthesis. rsc.orgresearchgate.net While the direct use of sulfated yttria in imidazole synthesis is not widely reported, the principles of solid acid catalysis suggest its potential applicability. Yttrium-based catalysts are known to be effective in polymerization reactions, indicating their capacity to activate substrates. rsc.org The preparation of sulfated zirconia often involves the impregnation of zirconium hydroxide (B78521) with sulfuric acid, a method that could be adapted for yttria. researchgate.net

The table below presents examples of heterogeneous catalysts used in imidazole synthesis.

CatalystReaction TypeAdvantages
Copper Oxide NanofibersN-Arylation of ImidazoleHeterogeneous, reusable catalyst. nih.gov
Sulfated Zirconia (SZ)Friedel-Crafts AlkylationStrong solid acid, stable, and reusable. rsc.orgresearchgate.net

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. nih.gov

Fermenting baker's yeast (Saccharomyces cerevisiae) has emerged as a versatile biocatalyst for various organic reactions, including condensations and cyclizations. nih.govnih.gov It has been successfully used to catalyze the synthesis of 2,4,5-triarylimidazoles from a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate, often in combination with ultrasound irradiation to enhance reaction rates. globaljournals.org Baker's yeast has also been employed in the synthesis of other nitrogen-containing heterocycles like benzimidazoles and quinoxalines in aqueous media. nih.gov The use of baker's yeast for the synthesis of functionalized imidazoles from guanidine (B92328) and other components in water at room temperature has also been reported, demonstrating its potential for green synthesis of imidazole derivatives. nih.gov

Mechanistic Considerations in Imidazole Derivative Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The Debus-Radziszewski synthesis is generally believed to proceed in two main stages. researchgate.netwikipedia.org First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgrsc.org This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.orgrsc.org However, the exact mechanism is still a subject of investigation, with recent theoretical studies suggesting that the most favorable pathway for the formation of the imidazole ring from glyoxal (B1671930) and ammonia involves the condensation of amine intermediates rather than imine structures. rsc.orgresearchgate.net The reaction is thought to proceed through a series of acyclic and cyclic intermediates, with the rate-limiting step being the intramolecular cyclization of a precyclic amine intermediate. rsc.org

The Van Leusen imidazole synthesis mechanism is initiated by the deprotonation of TosMIC. pharmaguideline.comresearchgate.net The resulting anion attacks the aldimine, followed by a 5-endo-dig cyclization. Subsequent elimination of the tosyl group leads to the formation of the aromatic imidazole ring. pharmaguideline.comresearchgate.net

Advanced Functionalization and Derivatization Strategies for Imidazole-Ethyl Linkers

Once the this compound core is synthesized, further functionalization and derivatization of the imidazole rings or the ethyl linker can lead to a wide range of new compounds with tailored properties.

The imidazole ring itself is amenable to various electrophilic substitution reactions, such as N-alkylation and N-acylation. pharmaguideline.comyoutube.com The imino hydrogen of the imidazole can be replaced by various groups. youtube.com For instance, N-alkylimidazole derivatives with varying alkyl chain lengths have been synthesized and studied for their biological activities. nih.gov

Functionalization can also be directed at the linker. For example, ethylene (B1197577) bis-imidazoles have been synthesized as potent and selective activators for certain isozymes of carbonic anhydrases, indicating that modifications of the linker and the groups attached to the imidazole rings can impart specific biological functions. rsc.org The synthesis of new bis-imidazole derivatives has been achieved through Michael-type reactions, where imidazole attacks a propenone derivative, showcasing a method for introducing varied substituents. globaljournals.org Furthermore, the use of 1,1'-carbonyldiimidazole (CDI) as a reagent allows for the coupling of molecules to the imidazole nitrogen, offering a versatile tool for derivatization. nih.govwikipedia.orgchemicalbook.com

The development of ordered side-chain imidazole functionalized materials highlights the importance of controlling the placement and nature of functional groups to create materials with specific properties, a principle that can be applied to the derivatization of the imidazole-ethyl linker. sciengine.com

N-Alkylation and N-Arylation Pathways of Imidazole Rings

The construction of the this compound framework primarily relies on the N-alkylation of the imidazole nucleus. nih.govotago.ac.nz This class of reaction involves the formation of a carbon-nitrogen bond at one of the nitrogen atoms of the imidazole ring.

N-Alkylation:

The synthesis of this compound can be conceptualized through the reaction of an imidazole salt with a suitable difunctional electrophile, or sequentially by reacting imidazole with a protected haloethylamine followed by deprotection and reaction with a second imidazole molecule. A common approach involves the N-alkylation of imidazole with a 1,2-dihaloethane, where one halogen atom reacts with one imidazole molecule and the second halogen atom reacts with another. However, controlling the reaction to favor the desired 1,1'-disubstituted product over polymerization or other side products is a key challenge.

A general method for N-alkylation of imidazoles involves reacting the imidazole with an alkyl halide in the presence of a base. beilstein-journals.orgnih.gov The base deprotonates the imidazole, increasing its nucleophilicity. The choice of solvent and base can influence the reaction's efficiency and selectivity. For instance, using potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF is a common practice. nih.gov Another approach utilizes phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. beilstein-journals.org

The table below summarizes typical conditions for the N-alkylation of imidazoles, which are applicable to the synthesis of the ethyl bridge in this compound.

Table 1: General Conditions for N-Alkylation of Imidazoles

Alkylating Agent Base Solvent Catalyst Temperature Reference
Alkyl Halide K₂CO₃ Acetone - Reflux nih.gov
tert-Butyl chloroacetate K₂CO₃ Ethyl acetate - Reflux beilstein-journals.org

N-Arylation:

While the core structure of this compound is formed through N-alkylation, subsequent functionalization can involve N-arylation of one of the imidazole rings. N-arylation introduces an aryl group onto a nitrogen atom of the imidazole ring. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, are prominent methods for achieving this transformation. organic-chemistry.org These reactions typically involve the coupling of an imidazole with an aryl halide or an aryl boronic acid in the presence of a copper catalyst and a base. The choice of ligand for the copper catalyst can be crucial for the reaction's success, with various diamine and phenanthroline-based ligands being effective. organic-chemistry.org

Table 2: Catalytic Systems for N-Arylation of Imidazoles

Arylating Agent Catalyst Base Solvent Conditions Reference
Arylboronic Acid [Cu(OH)·TMEDA]₂Cl₂ - Dichloromethane Room Temperature organic-chemistry.org
Arylboronic Acid Copper(I) oxide - Methanol (B129727) Room Temperature organic-chemistry.org

Regioselective Functionalization of Imidazole Nuclei

The imidazole ring contains multiple sites for functionalization. In unsymmetrically substituted imidazoles, the two nitrogen atoms are not equivalent, leading to the possibility of regioisomers upon N-alkylation. For this compound, both imidazole rings are initially equivalent. However, once one ring is functionalized, the two rings become distinct, and the remaining C-H positions on both rings offer sites for further substitution.

The regioselectivity of functionalization is influenced by both electronic and steric factors. otago.ac.nz In the case of electrophilic substitution on the carbon atoms of the imidazole ring, the C5 position is generally the most reactive, followed by the C2 and then the C4 positions. However, the presence of substituents can alter this reactivity pattern. For instance, direct C-H arylation can be achieved regioselectively by employing specific palladium catalysts and directing groups. nih.gov

Metalation of the imidazole ring, typically with strong bases like organolithium reagents, followed by quenching with an electrophile, is a powerful method for regioselective functionalization. The position of metalation can be controlled by the choice of the base and the presence of directing groups. For example, a 2,2,6,6-tetramethylpiperidyl (TMP)-based magnesium amide has been used for the highly regioselective ortho-magnesiation of aryl azoles. nih.gov

A study on the functionalization of imidazo[1,2-a]pyrazine, a related fused heterocyclic system, demonstrated that the regioselectivity of metalation can be controlled by the choice of the metalating agent (magnesium vs. zinc), leading to different substitution patterns. nih.gov These principles of controlling regioselectivity through the choice of reagents and reaction conditions are directly applicable to the targeted functionalization of the this compound scaffold.

Derivatization for Enhanced Analytical Methodologies (e.g., HPLC, GC-MS)

To facilitate the analysis of this compound by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step. researchgate.net Derivatization aims to modify the chemical structure of the analyte to improve its volatility, thermal stability, or detectability.

For GC-MS analysis , imidazole-containing compounds, being polar and having active hydrogens, often exhibit poor chromatographic behavior. Derivatization is crucial to block the active N-H group and increase volatility. Common derivatization strategies for compounds with imidazole moieties include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. murdoch.edu.au

Acylation: Reaction with acylating agents such as acid anhydrides (e.g., pentafluoropropionic anhydride (B1165640), PFPA) or acyl chlorides. researchgate.netnih.gov

Alkylation: Introduction of an alkyl group, for example, through methylation. researchgate.net

A study on the GC-MS analysis of imidazole-like compounds utilized derivatization with isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol (B145695) to ensure efficient analysis. gdut.edu.cn

Table 3: Common Derivatization Reagents for GC-MS Analysis of Imidazole Compounds

Derivatization Method Reagent Resulting Derivative Reference
Silylation BSTFA, MSTFA Trimethylsilyl (TMS) murdoch.edu.au
Acylation Pentafluoropropionic anhydride (PFPA) Pentafluoropropionyl researchgate.netnih.gov

For HPLC analysis , derivatization may not always be necessary, especially with modern reversed-phase columns and mass spectrometric detection. However, for UV detection, derivatization can be employed to introduce a chromophore to enhance sensitivity. The inherent UV absorbance of the imidazole ring itself might be sufficient for detection at appropriate wavelengths. A suitable HPLC method for the separation of imidazole derivatives often involves a C8 or C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile. nih.govnih.gov The pH of the mobile phase is a critical parameter for controlling the retention of basic imidazole compounds. chromforum.org

Metal Organic Frameworks Mofs Incorporating 1 2 Imidazol 1 Ylethyl Imidazole Scaffolds

Design and Construction of Imidazole-Based MOFs (e.g., Zeolitic Imidazolate Frameworks)

The design and construction of imidazole-based MOFs, including the subclass known as Zeolitic Imidazolate Frameworks (ZIFs), rely on the directional bonding of metal ions with imidazolate linkers. handwiki.orgberkeley.edu The metal-imidazole-metal angle is approximately 145°, which is analogous to the Si-O-Si angle in zeolites, allowing for the formation of frameworks with zeolite-like topologies. handwiki.orgberkeley.edu The selection of the organic ligand is a critical factor that dictates the final structure and properties of the MOF. researchgate.net Factors such as the type of donor atom, coordination mode, rigidity or flexibility of the ligand, and the presence of functional groups all have a significant impact on the resulting MOF architecture. researchgate.net

The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where a solution containing a hydrated metal salt and the imidazole-based ligand is heated, leading to the slow growth of crystals. handwiki.org The choice of solvent and other synthetic parameters can be fine-tuned to control the resulting framework topology. csulb.edu For instance, the use of mixed-ligand systems, combining a small and a large imidazolate ligand, can cooperatively direct the formation of specific topologies, with the smaller ligand favoring the formation of small rings and the larger ligand promoting the formation of larger rings. csulb.edu

Zeolitic Imidazolate Frameworks (ZIFs) are a prominent subclass of MOFs that are topologically isomorphic with zeolites. handwiki.org They are composed of tetrahedrally-coordinated transition metal ions linked by imidazolate ligands. handwiki.org The robust porosity, thermal stability, and chemical resistance of ZIFs make them attractive for various applications. handwiki.org The functionalization of the imidazolate linkers is a key strategy for controlling the structure and properties of ZIFs. handwiki.org

Topological Diversity and Structural Motifs of MOF Architectures

The use of imidazole-based ligands gives rise to a remarkable diversity of topological structures in MOFs. nih.govrsc.org The connectivity of the metal centers and organic linkers can result in a wide range of network topologies, from simple to complex. rsc.org Computational methods are increasingly being used to explore the vast landscape of possible MOF structures and to understand their geometric diversity. nih.gov

The structural motifs observed in imidazole-based MOFs are varied and depend on the specific ligand and metal ion used. For example, the coordination of 4,5-dicarboxyimidazole with cadmium(II) has been shown to produce structures ranging from mononuclear and one-dimensional to two- and three-dimensional frameworks, with seven different coordination modes of the ligand being observed. acs.org The resulting coordination geometries around the metal centers can also vary, including five-coordinate trigonal bipyramid and square pyramid, six-coordinate octahedron, and seven-coordinate pentagonal bipyramid. acs.org

The interpenetration of frameworks is a common structural motif in MOFs, where two or more independent networks are intertwined. This can lead to a reduction in the pore size and an increase in the framework's stability. For example, some cobalt(II) and zinc(II) MOFs based on 2,5-thiophenedicarboxylate and imidazole-based spacers exhibit interpenetrating networks with topologies such as tsi, sql, and dia. nih.gov The topological diversity of these materials highlights the potential for designing MOFs with specific structural features for targeted applications. rsc.orgresearchgate.net

Functional Properties of 1-(2-Imidazol-1-ylethyl)imidazole-Derived MOFs

The incorporation of ligands like this compound into MOF structures imparts a range of functional properties, making them suitable for diverse applications.

Imidazole-based MOFs have shown significant promise as chemical sensors. nih.gov Their porous nature and the presence of functional groups on the organic linkers allow for the selective detection of various analytes, including metal ions and organic molecules. rsc.orgrsc.org Luminescent MOFs (LMOFs) are particularly attractive for sensing applications, as changes in their emission properties upon interaction with an analyte can be used for detection. researchgate.netresearchgate.net

For example, a luminescent copper(II) MOF has been shown to detect nitroaromatic compounds and metal ions in water. researchgate.net Another cadmium(II)-based MOF containing a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand demonstrated sensing capabilities towards the toxic polyphenol gossypol (B191359) through luminescence quenching. mdpi.com The mechanism of sensing often involves interactions between the analyte and the MOF framework, leading to changes in the electronic structure and, consequently, the luminescent properties. researchgate.net Furthermore, colorimetric sensor arrays based on imidazole-regulated copper-based MOFs have been developed for the discrimination of phenolic pollutants. nih.gov

The tunable porosity and chemical functionality of imidazole-derived MOFs make them excellent candidates for selective gas adsorption and separation. rsc.org The ability to tailor the pore size and surface properties allows for the preferential adsorption of certain gas molecules over others. rsc.org

A key application in this area is the separation of carbon dioxide (CO2) from nitrogen (N2), which is crucial for post-combustion carbon capture. rsc.org MOFs with open metal sites and charged frameworks have demonstrated high selectivity for CO2 over N2. rsc.org For instance, a copper-based MOF with a charged imidazolinium backbone exhibited exceptionally high CO2/N2 selectivity. rsc.org The interaction of CO2 with the open metal sites and the charged framework contributes to its preferential adsorption. rsc.org

Flexible MOFs, which can undergo structural changes upon guest adsorption, also show promise for selective gas separation. berkeley.edu The "breathing" behavior of these materials can lead to stepwise adsorption isotherms and high selectivity for certain gases. The modulation of the pore opening by tuning the internal surface of the framework is a key strategy for achieving selective adsorption of molecules with similar kinetic diameters. berkeley.edu

Imidazole-based MOFs have emerged as promising materials for electrochemical applications due to their unique structural and electronic properties. researchgate.net Their high surface area and porous nature facilitate efficient mass transport of electrolytes and active species, which is beneficial for electrochemical sensing and catalysis. researchgate.net

MOFs can be used as non-enzymatic electrochemical sensors for the detection of various biomolecules. For example, a MOF-71 synthesized via a solvothermal method has been successfully used for the electrochemical detection of uric acid. researchgate.net The material exhibited good electrochemical catalytic activity towards the oxidation of uric acid. researchgate.net Similarly, ZIF-67, a cobalt-based zeolitic imidazolate framework, has been employed as a sensor material for the detection of serotonin (B10506) when combined with multiwall carbon nanotubes. researchgate.net

The electrocatalytic performance of these materials is often attributed to the presence of redox-active metal centers and the conductive nature of the framework. Two-dimensional conjugated MOFs, in particular, have shown great promise in various electrochemical applications due to their intrinsic electrical conductivity. researchgate.net

Many imidazole-based MOFs exhibit interesting luminescent properties, which arise from the organic linkers, the metal centers, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. rsc.org The luminescence of these materials can be tuned by modifying the organic ligand or the metal ion, making them attractive for applications in lighting, displays, and optical sensing. rsc.org

The incorporation of specific chromophoric units into the imidazole-based ligands can lead to highly luminescent MOFs. For example, a cadmium(II)-based MOF containing a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole fluorophoric ligand exhibited bright luminescence with a quantum yield of 20%. mdpi.com The emission maximum of this MOF showed a hypsochromic shift compared to the free ligand, which is attributed to the coordination of the ligand to the metal center. mdpi.com

The luminescent properties of these MOFs can be sensitive to the presence of guest molecules, which forms the basis for their use as luminescent sensors. researchgate.netmdpi.com The quenching or enhancement of luminescence upon interaction with an analyte can provide a highly sensitive detection mechanism. researchgate.net The potential applications of luminescent MOFs extend to electro-optical devices, where their tunable emission properties can be exploited. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic characteristics of imidazole-containing compounds. irjweb.comresearchgate.net

Density Functional Theory (DFT) is a computational method used to determine the optimized molecular geometry and other electronic properties of molecules. nih.govresearchgate.net For imidazole (B134444) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (a minimum on the potential energy surface). researchgate.netnih.gov These theoretical calculations have shown good agreement with experimental data from X-ray crystallography for related imidazole structures. researchgate.net The geometric optimization process for 1-(2-Imidazol-1-ylethyl)imidazole would involve calculating the electronic structure to find the arrangement of atoms that results in the lowest total energy of the molecule. This provides a detailed three-dimensional model of the molecule's shape.

Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Imidazole Ring (Illustrative) Note: This table is illustrative and provides typical values for an imidazole ring. Actual calculated values for this compound may vary.

ParameterBond/AngleTypical Calculated Value (DFT B3LYP/6-31G(d,p))
Bond LengthC=N~1.33 Å
Bond LengthC-N~1.38 Å
Bond LengthC-C~1.36 Å
Bond LengthC-H~1.08 Å
Bond LengthN-H~1.01 Å
Bond AngleC-N-C~108°
Bond AngleN-C-N~110°
Bond AngleN-C-C~107°
Dihedral AngleRing atomsNear 0° (planar)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. For imidazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT to predict their reactivity. researchgate.net The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative Note: These values are for a representative imidazole derivative and are intended for illustrative purposes. The actual values for this compound would require specific calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.2967
LUMO-1.8096
HOMO-LUMO Gap (ΔE) 4.4871

Data adapted from a study on an imidazole derivative. irjweb.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For imidazole derivatives, the MEP would likely show negative potential around the nitrogen atoms, indicating their role as coordination sites for metal ions. researchgate.net

Computational Modeling of Coordination Interactions

The two imidazole rings in this compound make it an excellent ligand for forming coordination complexes with various metal ions. Computational modeling is a valuable tool for predicting and analyzing these interactions.

Theoretical methods can be employed to study the coordination of this compound with metal ions. researchgate.net DFT calculations can model the geometry of the resulting metal complexes, predict the bond strengths between the imidazole nitrogen atoms and the metal center, and determine the electronic structure of the complex. researchgate.net Such studies can elucidate the preferred coordination modes (e.g., bidentate, bridging) and the stability of the complexes. ekb.eg For instance, computational studies on similar imidazole-containing ligands have been used to understand their binding affinities with various metal ions like Cu(II), Zn(II), and Co(II). researchgate.netwikipedia.org The imidazole ring is known to be a versatile ligand, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgajol.info

Beyond individual metal complexes, computational simulations can explore how molecules of this compound and its metal complexes self-assemble into larger supramolecular structures. mdpi.com These simulations can model the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of these assemblies. mdpi.comnih.gov For example, the imidazole rings can participate in π-π stacking interactions, and if any N-H groups are present, they can act as hydrogen bond donors. mdpi.com Understanding these intermolecular forces is crucial for predicting the crystal packing and the formation of materials like metal-organic frameworks (MOFs). researchgate.net Molecular dynamics simulations can further provide insights into the stability and dynamics of these supramolecular structures in different environments. mdpi.com

In Silico Approaches to Functional Prediction

Computational methods are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds, thereby guiding further experimental research. These approaches are crucial in modern drug discovery and materials science.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Currently, there are no published molecular docking or binding affinity studies specifically for this compound in the public domain. Such studies would be invaluable in identifying potential biological targets, such as enzymes or receptors, with which this compound might interact. The process would involve creating a 3D model of the compound and "docking" it into the binding sites of various known protein structures to calculate the binding energy and predict the strength of the interaction.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. By simulating the atomic motions of a system, researchers can gain insights into the flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Catalyst Development for 1-(2-Imidazol-1-ylethyl)imidazole

The synthesis of imidazole (B134444) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. longdom.orgnih.gov While traditional methods like the Debus-Radiszewski synthesis exist, contemporary research is exploring novel catalytic systems to improve yields, reduce byproducts, and employ greener reaction conditions. nih.govias.ac.in These advancements are directly applicable to the production of this compound and its analogues.

Recent breakthroughs include the use of heterogeneous catalysts, such as iron(III) chloride on a silica (B1680970) support (FeCl₃/SiO₂), which enables the solvent-free synthesis of multisubstituted imidazoles under mild conditions. nih.govrsc.org This approach is noted for the ease of catalyst preparation and its recyclability, making it a highly efficient and environmentally benign option. nih.govrsc.org Another promising area is the use of copper(II) catalysts, which have been shown to be highly effective in producing imidazole derivatives in excellent yields. nih.gov Microwave-assisted organic synthesis represents another frontier, offering a green protocol that significantly reduces reaction times through efficient heating. nih.gov

Furthermore, the concept of organocatalysis, where small organic molecules catalyze reactions, is gaining traction. Imidazole itself can act as a flexible organocatalyst due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic amine-like function. ias.ac.in This dual reactivity can enhance product yields by minimizing side reactions. ias.ac.in These modern catalytic strategies could be adapted for the targeted synthesis of this compound, potentially starting from precursors like 1-(2-hydroxyethyl)imidazole or by constructing the second imidazole ring onto a pre-formed ethylimidazole backbone. sigmaaldrich.comresearchgate.net

Table 1: Novel Catalytic Systems for Imidazole Synthesis

Catalyst System Key Features Potential Advantages for Synthesis Relevant Research
FeCl₃/SiO₂ Heterogeneous, solvent-free conditions Environmentally friendly, catalyst recyclability, high efficiency. nih.govrsc.org nih.govrsc.org
Cu(phen)Cl₂ Homogeneous, Cu(II)-based Excellent yields, high catalytic activity for forming imidazole derivatives. nih.gov nih.gov
p-Toluenesulfonic acid Microwave-assisted, one-pot reaction Green solvent (ethanol), rapid synthesis, good yields for complex imidazoles. nih.gov nih.gov
Imidazole Organocatalyst Metal-free, reduces byproducts, operates under mild conditions. ias.ac.in ias.ac.in

Advanced MOF Architectures with Tailored Functionalities

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial for defining the MOF's structure and properties. mdpi.com The distinct geometry and dual coordinating sites of this compound make it an exceptional candidate for a linker in creating advanced MOF architectures. Imidazole-based ligands are already widely used to create MOFs for applications in gas storage, separation, and catalysis. mdpi.comsoton.ac.uk

Researchers are moving beyond simple porous structures to design MOFs with unprecedented complexity and functionality. Recent work has demonstrated the fabrication of hierarchical MOF nanohybrids and single-crystal MOFs with intricate morphologies like hexapods, nested nanocages, and octopods. nih.gov These complex structures are achieved through refined, site-specific anisotropic assembly and etching processes. nih.gov Such architectural control could be applied to MOFs using this compound to create materials with precisely tuned pore environments and enhanced catalytic activity.

The functionalization of MOFs is another key research direction. Bifunctional MOFs containing both Brønsted acid sites and iodide ions have been created from imidazole-containing ligands, proving to be efficient catalysts for the cycloaddition of CO₂ with epoxides. rsc.org Similarly, MOFs built with pyridyl-imidazole-carboxyl ligands have shown excellent selectivity for CO₂ capture over other gases like N₂ and CH₄. nih.gov The incorporation of this compound as a flexible, nitrogen-rich linker could lead to new MOFs with enhanced gas sorption capabilities or multi-responsive luminescence sensing for detecting metal ions and pollutants. nih.govresearchgate.net

Table 2: Advanced MOF Architectures Incorporating Imidazole-Based Ligands

MOF System Imidazole-Based Ligand Type Advanced Architecture/Functionality Application
MIL-101-Me Grafted 1-methyl imidazole Imidazole grafted to coordinatively unsaturated metal sites. soton.ac.uk Enhanced CO₂ capture and catalysis. soton.ac.uk
ZIF-8 Hybrids Imidazolate linker Hierarchical nanostructures (hexapods, nested nanocages). nih.gov Development of sophisticated, multifunctional materials. nih.gov
[Mn(CIP⁻)₂] Pyridyl-imidazole-carboxyl ligand 3D microporous framework with uncoordinated imidazole groups. nih.gov Selective CO₂ capture. nih.gov
(I⁻)Meim-UiO-66 Imidazolium-functionalized carboxylate Post-synthetic modification introduces Brønsted acidity and iodide ions. rsc.org Heterogeneous catalysis (CO₂ cycloaddition). rsc.org
[Ag(CIP⁻)] Pyridyl-imidazole-carboxyl ligand 2D + 2D → 2D interpenetrated network. nih.gov Multi-responsive luminescence sensor. nih.gov

Integration of Computational Methods for Predictive Material Design

The trial-and-error approach to materials discovery is increasingly being replaced by computational methods that can predict material properties and guide synthesis. researchgate.net For materials based on this compound, these predictive tools are invaluable for accelerating research and development.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and predicting the properties of imidazole-based systems. soton.ac.ukmdpi.com It can be used to calculate binding energies, such as that of an imidazole ligand to a metal center in a MOF, and to understand the electronic potential around active sites. soton.ac.uk Molecular docking studies, commonly used in drug discovery, can be employed to rationalize the interaction of imidazole-containing materials with target molecules, such as substrates in a catalytic reaction or analytes for a sensor. nih.gov

On a larger scale, machine learning (ML) and advanced algorithms are revolutionizing the design of MOFs. A "fine-tuned reverse topological approach" (RTA) has been developed to computationally design and predict the structures of precision-engineered MOFs from a vast library of building blocks. nih.gov This allows for the in-silico screening of thousands of potential structures for specific applications, such as CO₂ capture. nih.gov In a complementary approach, ML models are being trained on existing literature to predict the optimal synthesis conditions (solvents, temperatures, additives) for a target MOF structure, a process known as inverse synthesis design. researchgate.net These computational methods could be leveraged to rapidly identify the most promising MOF topologies that can be formed using this compound and to predict the ideal conditions for their synthesis, significantly streamlining the experimental workflow.

Table 3: Computational Methods in Imidazole-Based Material Design

Computational Method Application Outcome
Density Functional Theory (DFT) Calculation of electronic structure, binding energies, and thermophysical properties. soton.ac.ukmdpi.com Understanding of ligand-metal interactions and prediction of material stability and properties. soton.ac.ukmdpi.com
Molecular Docking Simulating the interaction between a material and a target molecule. nih.gov Rationalizing and predicting the performance of catalysts and sensors. nih.gov
Reverse Topological Approach (RTA) Assembling building units into predictable MOF structures in silico. nih.gov Design and discovery of novel MOF architectures with desired geometric features. nih.gov
Machine Learning (ML) Mining literature data to correlate structures with synthesis conditions. researchgate.net Prediction of optimal reaction parameters for synthesizing a target MOF. researchgate.net

Interdisciplinary Applications in Advanced Materials Science

The unique molecular architecture of this compound makes it a versatile component for a wide range of interdisciplinary applications in advanced materials. Its potential extends across catalysis, environmental remediation, and biomedicine, driven by its ability to act as a ligand, a functional moiety, and a structural building block.

In heterogeneous catalysis, MOFs constructed with this ligand could offer precisely defined active sites. The two imidazole nitrogens can coordinate to metal centers, while the flexible linker allows for the creation of specific pocket geometries, analogous to enzymes. Such materials could be designed for important industrial reactions, such as Knoevenagel condensations or the cyanosilylation of aldehydes. researchgate.net Furthermore, the imidazole groups themselves can serve as catalytic sites, as demonstrated in MOFs that catalyze CO₂ conversion without the need for a co-catalyst. rsc.org

For environmental applications, the nitrogen-rich nature of the compound is highly advantageous for creating materials for carbon capture. nih.gov MOFs with exposed imidazole functionalities have shown high selectivity for CO₂, and computational screening can identify ideal pore structures for this purpose. nih.govnih.gov Beyond gas capture, imidazole-based materials also function as highly sensitive and selective fluorescent sensors for detecting pollutants, including heavy metal ions and nitroaromatic compounds. nih.govresearchgate.net

The structural motif of this compound is also relevant to medicinal and biochemical research. Imidazole derivatives are foundational to many bioactive molecules and are explored as inhibitors of enzymes like carbonic anhydrase. nih.govresearchgate.net Iridium and ruthenium complexes containing imidazole ligands are being investigated as next-generation anticancer agents, offering a promising alternative to traditional platinum-based drugs. mdpi.com The development of materials incorporating this compound could therefore open new avenues in drug delivery systems and advanced therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 1-(2-Imidazol-1-ylethyl)imidazole and related imidazole derivatives?

The synthesis typically involves heterocyclization reactions between α-hydroxyiminoketones and formaldimines. For example, condensation of sterically hindered amines (e.g., 1-aminoadamantane) with α-hydroxyiminoketones under mild conditions yields 2-unsubstituted imidazole N-oxides. These intermediates can be further modified via alkylation or sulfur-transfer reactions .

Q. What spectroscopic methods are employed to characterize synthesized imidazole derivatives?

Key techniques include:

  • 1H NMR : Identifies substituent environments (e.g., HC(2) signals at 7.93–8.76 ppm for N-oxides) .
  • 13C NMR : Detects imidazole ring carbons (120–130 ppm) and alkoxy groups (e.g., adamantyloxy C(1) at 86.9–89.0 ppm) .
  • Elemental analysis : Validates molecular formulas (e.g., C29H21F3N2 with C 76.64%, H 4.66%, N 6.16%) .

Q. How are imidazole N-oxides deoxygenated to their parent imidazoles?

Deoxygenation is achieved using Raney-Ni in methanol at room temperature, yielding products like 1-(adamantyloxy)imidazole with 39–66% efficiency .

Advanced Research Questions

Q. How can sulfur-transfer reactions modify this compound derivatives?

Imidazole N-oxides react with 2,2,4,4-tetramethylcyclobutane-1,3-dithione (11a) in CH2Cl2 to form imidazole-2-thiones (e.g., 10b, 55% yield). The mechanism involves a [3+2]-cycloadduct intermediate, followed by re-aromatization and sulfur transfer .

Q. What structural features enhance the selective inhibition of thromboxane A2 (TxA2) by imidazole derivatives?

Substituents like 3-hydroxy-1-octenyl chains (e.g., CBS612) confer selectivity by competitively binding cyclooxygenase (COX), with IC50 values of 0.7 µM in human platelets. This contrasts with non-selective inhibitors like aspirin (IC50 ~50 µM) .

Q. How do adamantyloxy groups influence the reactivity of imidazole N-oxides in alkylation?

The bulky adamantyloxy group slows O-alkylation due to steric hindrance, requiring prolonged reaction times (3 days vs. 1 day for smaller alkoxy groups). This yields non-symmetric 1,3-dialkoxyimidazolium salts (e.g., 13d–g) with potential ionic liquid properties .

Q. What mechanistic insights explain the antinociceptive effects of TRIM [1-(2-trifluoromethylphenyl)imidazole]?

TRIM inhibits neuronal nitric oxide synthase (nNOS) with high selectivity (IC50 = 28.2 pM in mice brain vs. 1057.5 pM for endothelial NOS). This CNS-penetrant activity reduces formaldehyde-induced nociception (ED50 = 85.8 pmol/kg) without affecting blood pressure, highlighting its utility in studying NO signaling .

Methodological Considerations

Q. How are imidazole-2-thiones synthesized from N-oxides, and what analytical challenges arise?

Use sulfur donors like 11a under ambient conditions. Key challenges include isolating intermediates (e.g., cycloadduct A) and confirming C=S bonds via 13C NMR (159.6 ppm) .

Q. What strategies optimize regioselective Pd-catalyzed diversification of imidazole cores?

Late-stage functionalization employs aryl halides (e.g., 2-bromobenzotrifluoride) under Suzuki-Miyaura conditions. Flash chromatography and NMR-guided purification ensure regioselectivity (e.g., compound 13: C 76.89%, H 4.69% vs. theoretical C 76.64%) .

Q. How do steric and electronic effects dictate the isomerization of N-oxides to imidazol-2-ones?

Acetic anhydride promotes isomerization at room temperature via nucleophilic attack at C(2), driven by electron-deficient N-oxide centers. For example, 7b converts to 9 in 36% yield, confirmed by loss of N-oxide signals in NMR .

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